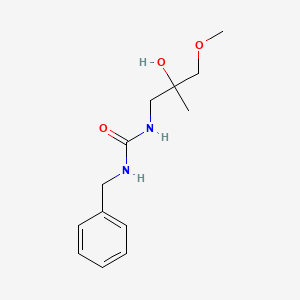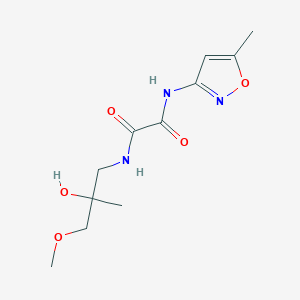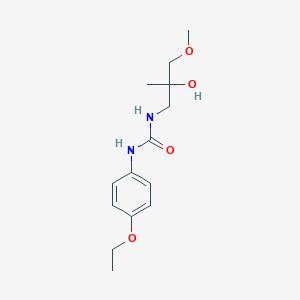
1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a urea group (a carbonyl group flanked by two amine groups), and a 2-hydroxy-3-methoxy-2-methylpropyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the urea group and the attachment of the benzyl and 2-hydroxy-3-methoxy-2-methylpropyl groups. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzyl group would provide aromatic character to the molecule, while the urea group could participate in hydrogen bonding. The 2-hydroxy-3-methoxy-2-methylpropyl group would add further complexity to the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzyl and urea groups could impact its solubility, melting point, boiling point, and other properties .Applications De Recherche Scientifique
Transition Metal Complexes with N-Heterocyclic Carbene (NHC) Ligands
Recently, there has been considerable interest in transition metal complexes containing N-heterocyclic carbene (NHC) ligands with hydroxyalkyl sidearms. These complexes offer diverse applications, particularly in asymmetric catalysis . Notably, 1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea can serve as a precursor for such complexes. Let’s explore their potential applications:
Asymmetric Catalysis: Chiral NHC ligands play a crucial role in asymmetric catalysis. These complexes exhibit high selectivity and efficiency in various chemical transformations. Researchers have explored hydroxyalkyl-functionalized NHC/Ru(II) and NHC/Pd complexes for enantioselective reactions . Applications include asymmetric synthesis, cross-coupling reactions, and C-H activation.
Medicinal Chemistry and Biological Activity
Antimicrobial Properties: The hydroxyalkyl-substituted benzimidazolium moiety in 1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea suggests potential antimicrobial activity. Researchers have investigated similar compounds for their effects against bacteria and malaria parasites . Further studies could explore its antibacterial and antimalarial properties.
Peptide Bond Surrogates: The triazole ring in 1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea can act as a hydrogen bond acceptor and donor simultaneously. Such 1,4-disubstituted 1,2,3-triazoles serve as peptide bond surrogates, offering chemical and biological stability . Applications may include drug design and protease inhibition.
Organic Synthesis and Benzylic Reactions
Benzylic Position Reactivity: The benzylic position in 1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is chemically reactive. Benzylic halides typically undergo substitution reactions via SN1 or SN2 pathways. Understanding these reactions can guide organic synthesis strategies .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(17,10-18-2)9-15-12(16)14-8-11-6-4-3-5-7-11/h3-7,17H,8-10H2,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPUNNRPEQGDNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=CC=C1)(COC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B6494469.png)
![3-(4-methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide](/img/structure/B6494471.png)


![N'-(3-methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6494487.png)
![N'-(2,6-dimethylphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6494501.png)
![N'-(2-methoxyphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6494507.png)

![N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N'-(2,4,6-trimethylphenyl)ethanediamide](/img/structure/B6494520.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6494530.png)
![1-(2-fluorophenyl)-2-(4-methoxy-3-methylbenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B6494551.png)

![1-(4-chlorophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B6494561.png)